molecular formula C8H6ClNO3S B2817992 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride CAS No. 1094671-83-6

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride

Cat. No.: B2817992
CAS No.: 1094671-83-6
M. Wt: 231.65
InChI Key: SSSRYMIBBDEIES-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C₈H₆ClNO₃S It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Preparation Methods

The synthesis of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride typically involves the reaction of 2-methyl-1,3-benzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position of the benzoxazole ring. The general reaction scheme is as follows:

    Starting Material: 2-Methyl-1,3-benzoxazole

    Reagent: Chlorosulfonic acid (HSO₃Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.

      Reagents: Amines (e.g., aniline, methylamine)

      Conditions: Typically carried out in an organic solvent such as dichloromethane at room temperature.

      Products: Sulfonamide derivatives

  • Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

      Reagents: Water or aqueous base (e.g., sodium hydroxide)

      Conditions: Mild heating may be required to complete the reaction.

      Products: 2-Methyl-1,3-benzoxazole-5-sulfonic acid

  • Oxidation and Reduction: : While specific oxidation and reduction reactions of this compound are less common, the benzoxazole ring can undergo various transformations under appropriate conditions.

Scientific Research Applications

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.

    Medicinal Chemistry: Sulfonamide derivatives of this compound have been explored for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: The compound can be used in the synthesis of functional materials, including polymers and dyes, due to its reactive sulfonyl chloride group.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-benzoxazole-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles, such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can exhibit diverse biological activities.

Comparison with Similar Compounds

2-Methyl-1,3-benzoxazole-5-sulfonyl chloride can be compared with other benzoxazole derivatives, such as:

    2-Methyl-1,3-benzoxazole-5-sulfonic acid: This compound is the hydrolyzed form of the sulfonyl chloride and is less reactive but can be used in different contexts where a sulfonic acid group is required.

    2-Methyl-1,3-benzoxazole-5-sulfonamide: Formed by the reaction of the sulfonyl chloride with amines, these derivatives are important in medicinal chemistry for their potential therapeutic properties.

    3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride: Another sulfonyl chloride derivative with a different substitution pattern, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized from it.

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSRYMIBBDEIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094671-83-6
Record name 2-methyl-1,3-benzoxazole-5-sulfonyl chloride
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